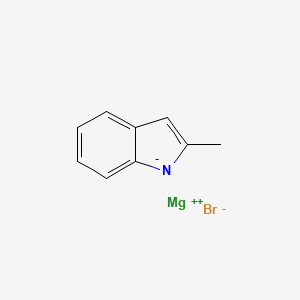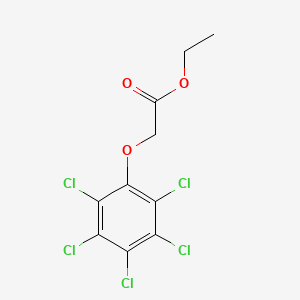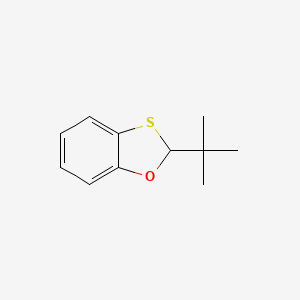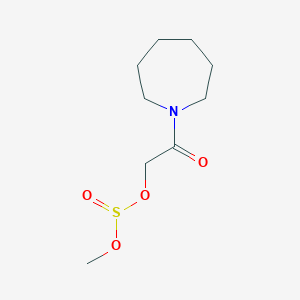![molecular formula C24H20O3 B14645791 Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone CAS No. 54951-48-3](/img/structure/B14645791.png)
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone is an organic compound with a complex structure that includes multiple phenyl groups and a dioxolane ring
Vorbereitungsmethoden
The synthesis of Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone typically involves multiple steps, starting with the preparation of the dioxolane ring and subsequent attachment of phenyl groups. One common synthetic route involves the reaction of phenylacetaldehyde with phenylmagnesium bromide to form a phenyl-substituted alcohol, which is then cyclized with ethylene glycol to form the dioxolane ring.
Analyse Chemischer Reaktionen
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone can be compared with other similar compounds, such as:
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.
Bis[4-(phenylethynyl)phenyl]methanone: A compound with two phenylethynyl groups attached to a methanone.
Phenol, 4-(2-phenylethenyl)-: A phenol derivative with a phenylethenyl group.
Eigenschaften
CAS-Nummer |
54951-48-3 |
|---|---|
Molekularformel |
C24H20O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
phenyl-[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone |
InChI |
InChI=1S/C24H20O3/c25-23(20-12-6-2-7-13-20)24(21-14-8-3-9-15-21)18-26-22(27-24)17-16-19-10-4-1-5-11-19/h1-17,22H,18H2 |
InChI-Schlüssel |
GBNIZVKSOMESLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)


![1,1'-[(Dibutylstannanediyl)bis(oxy)]bis(1-oxooctadecane-9,10-diol)](/img/structure/B14645733.png)



![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)


![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)

![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
